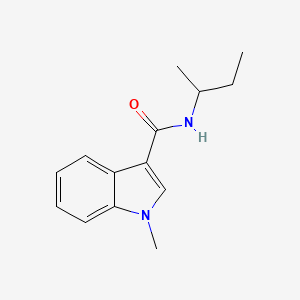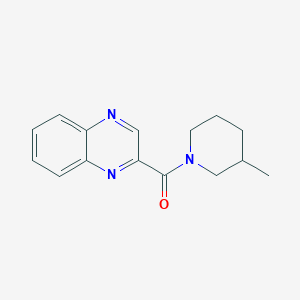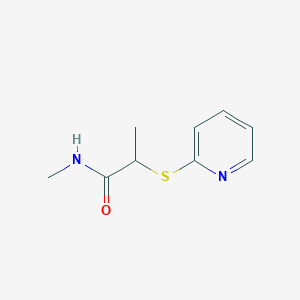
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one, commonly known as Hydroxychlorokine, is a synthetic drug that has been widely used in the treatment of malaria, rheumatoid arthritis, and lupus. The compound was first synthesized in 1946 and has since been used extensively in the medical field. In recent years, Hydroxychlorokine has gained attention due to its potential as a treatment for COVID-19.
Mécanisme D'action
Hydroxychlorokine is believed to work by interfering with the ability of the virus to bind to host cells. The compound is thought to inhibit the entry of the virus into cells by altering the pH of the endosome, thereby preventing the virus from replicating. Additionally, Hydroxychlorokine has been shown to have immunomodulatory effects, which may help to reduce inflammation and prevent cytokine storms in COVID-19 patients.
Biochemical and Physiological Effects:
Hydroxychlorokine has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the release of cytokines, which are involved in the inflammatory response. Additionally, Hydroxychlorokine has been shown to inhibit the activity of certain enzymes, including phospholipase A2 and lysosomal acid hydrolases. These effects may contribute to the compound's anti-inflammatory and immunomodulatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxychlorokine has several advantages for use in lab experiments. The compound is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also limitations to its use in lab experiments. Hydroxychlorokine has a narrow therapeutic window, meaning that it can be toxic at high doses. Additionally, the compound has been shown to have variable efficacy in treating COVID-19, which may make it difficult to draw definitive conclusions from lab experiments.
Orientations Futures
There are several future directions for research on Hydroxychlorokine. One area of interest is the development of more effective dosing regimens for COVID-19 patients. Additionally, there is a need for further research into the mechanism of action of Hydroxychlorokine, particularly with respect to its immunomodulatory effects. Finally, there is a need for larger, well-designed clinical trials to determine the efficacy of Hydroxychlorokine in treating COVID-19.
Méthodes De Synthèse
Hydroxychlorokine is synthesized by reacting 4-chlorobenzoyl chloride with 1-(4-hydroxypiperidin-1-yl)propan-2-ol in the presence of a base such as potassium carbonate. The resulting compound is then reacted with phenoxyacetic acid to produce 1-(4-Hydroxypiperidin-1-yl)-2-phenoxypropan-1-one.
Applications De Recherche Scientifique
Hydroxychlorokine has been extensively studied for its potential therapeutic effects on various diseases, including malaria, rheumatoid arthritis, and lupus. In recent years, the compound has gained attention as a potential treatment for COVID-19. Several studies have been conducted to investigate the efficacy of Hydroxychlorokine in treating COVID-19, with mixed results.
Propriétés
IUPAC Name |
1-(4-hydroxypiperidin-1-yl)-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(18-13-5-3-2-4-6-13)14(17)15-9-7-12(16)8-10-15/h2-6,11-12,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLUTYAAILBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)




![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)
